6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
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Overview
Description
6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a heterocyclic compound that belongs to the thiazolo[3,2-b][1,2,4]triazine family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and a benzylidene group substituted with a pentyloxy chain. The molecular formula of this compound is C18H19N3O3S, and it has a molecular weight of 357.434 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the condensation of appropriate thiazole and triazine precursors under controlled conditions. One common method involves the reaction of 2-amino-4-methylthiazole with 2-(pentyloxy)benzaldehyde in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials with specific properties, such as electronic or optical materials
Mechanism of Action
The mechanism of action of 6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-2-(3-methoxy-4-(pentyloxy)benzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: Similar structure with a benzyl group instead of a methyl group.
6-Methyl-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: Similar structure with a phenoxy group instead of a pentyloxy group.
Uniqueness
The uniqueness of 6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyloxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
CAS No. |
617694-60-7 |
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Molecular Formula |
C18H19N3O3S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(2E)-6-methyl-2-[(2-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C18H19N3O3S/c1-3-4-7-10-24-14-9-6-5-8-13(14)11-15-17(23)21-18(25-15)19-16(22)12(2)20-21/h5-6,8-9,11H,3-4,7,10H2,1-2H3/b15-11+ |
InChI Key |
VIJMLXFRYLFOOS-RVDMUPIBSA-N |
Isomeric SMILES |
CCCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C)S2 |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)C)S2 |
Origin of Product |
United States |
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